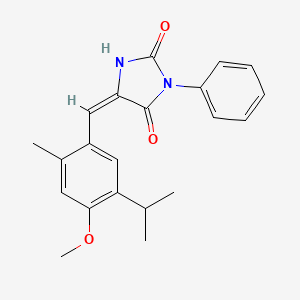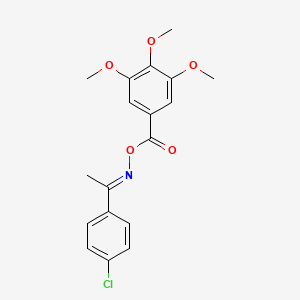
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide, commonly known as DCPA, is an herbicide that is widely used in agriculture to control weeds. DCPA belongs to the family of pyridine carboxamide herbicides and is known for its selective control of annual grasses and broadleaf weeds.
Mécanisme D'action
DCPA inhibits the growth of plants by interfering with the biosynthesis of carotenoids, which are essential pigments for photosynthesis. It specifically inhibits the enzyme phytoene desaturase (PDS), which is involved in the conversion of phytoene to lycopene. This inhibition leads to the accumulation of phytoene, which is toxic to the plant and results in its death.
Biochemical and Physiological Effects
DCPA has been shown to have a low toxicity to mammals and birds. However, it can have adverse effects on aquatic organisms and soil microorganisms. DCPA can persist in soil for several years, which can lead to its accumulation and potential contamination of groundwater. DCPA has also been shown to have an impact on the soil microbial community, which can affect soil health and nutrient cycling.
Avantages Et Limitations Des Expériences En Laboratoire
DCPA is an important tool in agricultural research as it provides selective control of annual grasses and broadleaf weeds. Its mode of action is well understood, and it has a low toxicity to mammals and birds. However, its persistence in soil and potential impact on soil microbial communities can limit its use in certain experiments. Additionally, its effectiveness can be influenced by environmental factors such as temperature and moisture, which can make it difficult to replicate results across different experiments.
Orientations Futures
There are several areas of future research for DCPA. One area is the development of new formulations that can improve its persistence in soil and reduce its impact on soil microbial communities. Another area is the investigation of its impact on non-target organisms, such as pollinators and beneficial insects. Additionally, there is a need for further research into the potential of DCPA to accumulate in food crops and its impact on human health. Finally, there is a need for research into alternative herbicides that can provide selective control of annual grasses and broadleaf weeds without the potential negative impacts of DCPA.
Méthodes De Synthèse
DCPA is synthesized by the reaction of 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid with propionyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide as a white crystalline solid with a melting point of 70-72°C.
Applications De Recherche Scientifique
DCPA is widely used in agricultural research to study its effectiveness in controlling weeds. Its selective control of annual grasses and broadleaf weeds makes it an important tool in crop protection. DCPA has been used in studies to investigate its effects on plant growth, physiology, and metabolism. It has also been used in studies to evaluate its impact on soil microbial communities and soil health.
Propriétés
IUPAC Name |
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c1-4-7(15)14-9-5(2)8(11)6(3)13-10(9)12/h4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARFNUWTTHCESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(N=C1Cl)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5913160.png)


![N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide](/img/structure/B5913182.png)



![5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5913206.png)

![butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate](/img/structure/B5913229.png)

